2-Benzoxazoleethanamine

Vue d'ensemble

Description

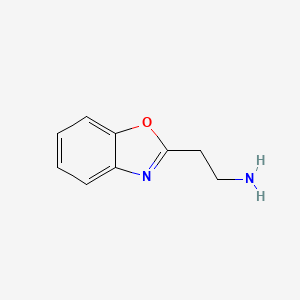

2-Benzoxazoleethanamine is an organic compound with the molecular formula C9H10N2O. It belongs to the class of heteroarenes, which are widely used in synthetic organic chemistry, medicinal chemistry, and industrial applications. The compound features a benzoxazole ring fused to an ethanamine group, making it a versatile scaffold for various chemical reactions and applications.

Mécanisme D'action

Target of Action

2-Benzoxazoleethanamine, also known as 2-(1,3-benzoxazol-2-yl)ethanamine, is a compound that has been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . One of the primary targets of this compound is the VEGFR-2, which plays an important role in tumor angiogenesis .

Mode of Action

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . A series of 2-thioacetamide linked benzoxazole-benzamide conjugates were synthesized recently as potential inhibitors of VEGFR-2 .

Biochemical Pathways

The benzoxazole scaffold is present in a wide range of natural products, pharmaceuticals, and functional materials . Many natural and synthetic benzoxazole-containing compounds exhibit a wide range of biological activities including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties, among others . The benzoxazole skeleton also forms the active component in many marketed drugs .

Result of Action

Benzoxazole derivatives have shown potent anticancer activity . They have been found to be effective against various human cancer cell lines

Action Environment

Environmental factors can exacerbate antimicrobial contamination and the spread of antimicrobial resistance

Analyse Biochimique

Biochemical Properties

2-Benzoxazoleethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, it can form non-covalent interactions with proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to changes in downstream signaling cascades. This modulation can result in altered gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to specific enzyme active sites, inhibiting their catalytic activity. This inhibition can lead to the accumulation or depletion of certain metabolites, thereby affecting cellular metabolism. Additionally, this compound can interact with transcription factors, influencing gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of signaling pathways. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These reactions are catalyzed by enzymes such as cytochrome P450 and transferases, leading to the formation of metabolites that can be excreted from the body. The metabolic pathways of this compound play a crucial role in determining its pharmacokinetics and overall biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake, localization, and accumulation in various cellular compartments. The distribution of this compound can influence its biological activity, as it determines the concentration of the compound at its target sites. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can localize to the nucleus, cytoplasm, or mitochondria, where it interacts with specific biomolecules to exert its effects. The subcellular localization of this compound is a critical factor in understanding its mechanism of action and potential therapeutic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of benzoxazole derivatives, including 2-Benzoxazoleethanamine, typically involves the use of 2-aminophenol as a precursor. One common method is the condensation reaction of 2-aminophenol with aromatic aldehydes in the presence of aqueous hydrogen peroxide, ethanol, titanium tetraisopropoxide, and a catalyst such as mesoporous titania–alumina mixed oxide at 50°C . Other synthetic methodologies involve the use of aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under various reaction conditions and catalysts, including nanocatalysts, metal catalysts, and ionic liquid catalysts .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors and high-throughput screening of catalysts to optimize reaction conditions. The choice of catalyst and reaction conditions is crucial for achieving high yields and purity of the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

2-Benzoxazoleethanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzoxazole ring

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst type play a significant role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups onto the benzoxazole ring .

Applications De Recherche Scientifique

2-Benzoxazoleethanamine has a wide range of scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable tool in biological research.

Medicine: Benzoxazole derivatives are explored for their potential therapeutic applications, including anti-inflammatory, antioxidant, and antiviral properties.

Industry: The compound is used in the development of functional materials, such as dyes, polymers, and pharmaceuticals

Comparaison Avec Des Composés Similaires

Similar Compounds

Compounds similar to 2-Benzoxazoleethanamine include other benzoxazole derivatives, such as:

Uniqueness

This compound is unique due to its specific ethanamine group, which imparts distinct chemical and biological properties. This functional group allows for unique interactions with biological targets and provides a versatile scaffold for further chemical modifications .

Activité Biologique

2-Benzoxazoleethanamine, a compound belonging to the benzoxazole family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanism of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

This compound features a benzoxazole core, which is a heterocyclic compound that consists of a benzene ring fused to an oxazole ring. This structure allows for significant interactions with biological molecules, enhancing its potential as a pharmacological agent.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. A study by Kumar et al. identified a derivative of benzoxazole that demonstrated potent activity against various cancer cell lines, including leukemia and solid tumors, with IC50 values as low as 20 nM . Another study highlighted that hybrid derivatives of 2-mercaptobenzoxazole showed inhibitory activities against key protein kinases such as EGFR and VEGFR2, inducing apoptosis in cancer cells .

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| 6b | EGFR | 0.279 |

| 6b | HER2 | 0.224 |

| 6b | VEGFR2 | 0.565 |

| 6b | CDK2 | 0.886 |

Antimicrobial Activity

The antimicrobial potential of benzoxazole derivatives has been extensively studied. Compounds derived from this compound have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably, certain derivatives exhibited significant antibacterial activity against Escherichia coli at concentrations around 25 µg/mL . The mechanism of action is believed to involve the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication .

Anti-inflammatory and Analgesic Effects

Benzoxazole derivatives have also been reported to possess anti-inflammatory and analgesic properties. Research indicates that certain compounds can inhibit the synthesis of prostaglandins, which are mediators of inflammation and pain . For example, derivatives with specific substitutions on the benzoxazole ring have been shown to reduce inflammation in animal models while exhibiting lower gastric toxicity compared to traditional analgesics.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:

- Protein Kinases : The compound inhibits key signaling pathways involved in cancer progression by targeting protein kinases such as EGFR and VEGFR2.

- Enzymatic Inhibition : Its derivatives have been shown to inhibit enzymes like tyrosinase, which is involved in melanin production and implicated in skin disorders .

Case Studies

- Anticancer Efficacy : A study evaluated the anticancer effects of a series of benzoxazole derivatives on human cancer cell lines. The results indicated that compounds with specific modifications on the benzoxazole ring exhibited enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells.

- Antimicrobial Properties : In another case study, a novel derivative was synthesized and tested against multiple bacterial strains. The results demonstrated strong antibacterial activity with minimal cytotoxic effects on human cell lines.

Propriétés

IUPAC Name |

2-(1,3-benzoxazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCFAEORPFKPGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101313790 | |

| Record name | 2-Benzoxazoleethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623553-29-7 | |

| Record name | 2-Benzoxazoleethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623553-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzoxazoleethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.